

Core Compound Profile and Physicochemical Landscape

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3,5-Dibromopicolinic acid

CAS No.: 61830-40-8

Cat. No.: B1313591

[Get Quote](#)

3,5-Dibromopicolinic acid, also known as 3,5-Dibromopyridine-2-carboxylic acid, is a substituted pyridine derivative whose value lies in the strategic placement of its functional groups: a carboxylic acid at the 2-position and two bromine atoms at the 3- and 5-positions.[1] [2] This arrangement provides a versatile scaffold for complex molecular architecture. The carboxylic acid offers a handle for amide bond formation or other derivatizations, while the two bromine atoms serve as key sites for carbon-carbon bond-forming reactions.

The compound presents as a solid, typically off-white to pale yellow in color.[2] Its stability under standard laboratory conditions makes it a reliable reagent in multi-step synthetic pathways.[2]

Table 1: Key Identifiers and Properties

Property	Value	Source(s)
CAS Number	61830-40-8	[1][2]
Molecular Formula	C ₆ H ₃ Br ₂ NO ₂	[1][2]
Molecular Weight	280.90 g/mol	[1][2]
IUPAC Name	3,5-dibromo-2-pyridinecarboxylic acid	
Appearance	Off-white to pale yellow solid	[2]
Purity	Typically ≥97% (HPLC)	[2]
Melting Point	~178-180 °C	[3]
Solubility	Soluble in some organic solvents like DMSO and chloroform; insoluble in water.	[3]

| Storage | Store at 0-8 °C under an inert atmosphere (e.g., Argon or Nitrogen). [[2]][3][4] |

Table 2: Computed Physicochemical Data

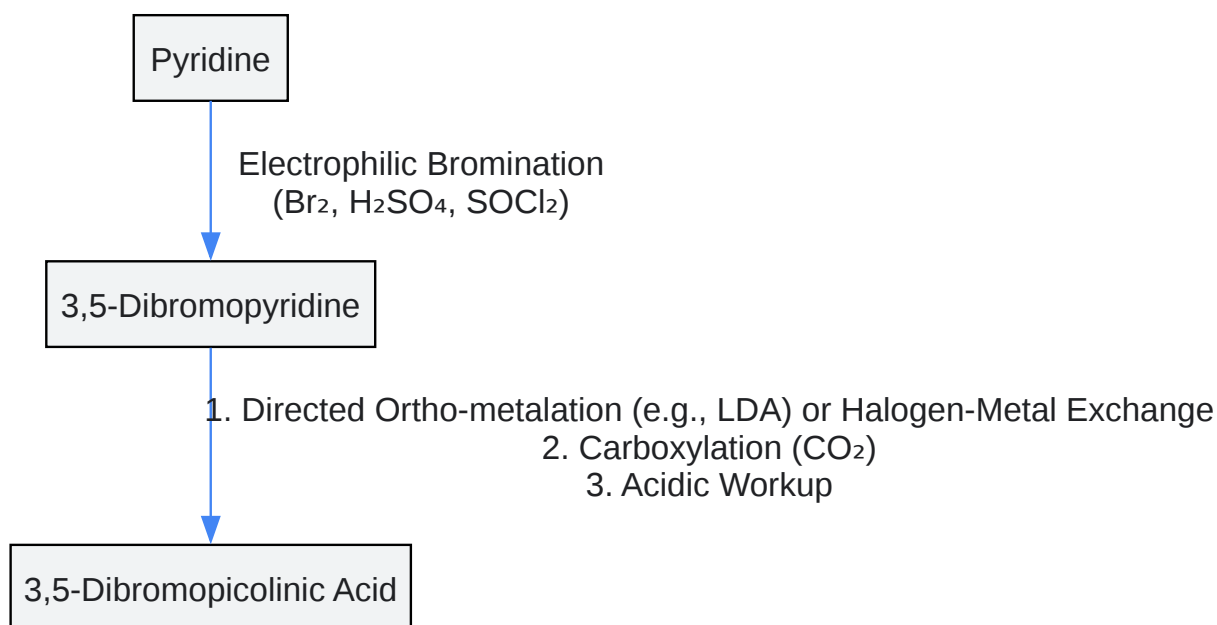
Property	Value	Source(s)
Density	2.202 g/cm³	[3]
Boiling Point	337.6 °C at 760 mmHg	[3]
Flash Point	158.0 °C	[3]

| Refractive Index | 1.652 [[3] |

Strategic Synthesis: A Proposed Workflow

While numerous suppliers offer this compound, understanding its synthesis provides insight into potential impurities and scale-up strategies. A logical and common route involves the selective bromination of a pyridine precursor followed by introduction of the carboxylic acid functionality.

A plausible synthetic pathway begins with pyridine, which undergoes electrophilic bromination under harsh conditions to yield 3,5-dibromopyridine.^[5] The subsequent step, carboxylation, is the critical transformation to arrive at the target acid. This is often achieved via a lithium-halogen exchange or Grignard formation at the more reactive 2-position, followed by quenching with carbon dioxide.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **3,5-Dibromopicolinic acid**.

Exemplary Laboratory Protocol: Carboxylation of 3,5-Dibromopyridine

This protocol is a representative method based on established organometallic chemistry principles and should be performed with appropriate safety precautions.

- **Reaction Setup:** In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, dissolve 3,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C (dry ice/acetone bath).

- **Metalation:** Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. The choice of n-BuLi facilitates a lithium-halogen exchange, preferentially at the 2-position due to the directing effect of the nitrogen atom. Stir the resulting solution for 1 hour at this temperature.
- **Carboxylation:** Bubble dry carbon dioxide gas through the solution for 30 minutes, or pour the reaction mixture over an excess of crushed dry ice. This step must be performed with care to avoid excessive pressure buildup. The organolithium intermediate acts as a potent nucleophile, attacking the electrophilic carbon of CO₂.
- **Quench and Extraction:** Allow the mixture to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Acidify the aqueous layer to pH ~2-3 with 1M HCl to protonate the carboxylate salt. Extract the product into ethyl acetate (3x).
- **Purification and Validation:** Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from an ethanol/water mixture. The purity of the final product, **3,5-Dibromopicolinic acid**, must be validated by melting point analysis and spectroscopic methods (NMR, IR), comparing the data against reference values.

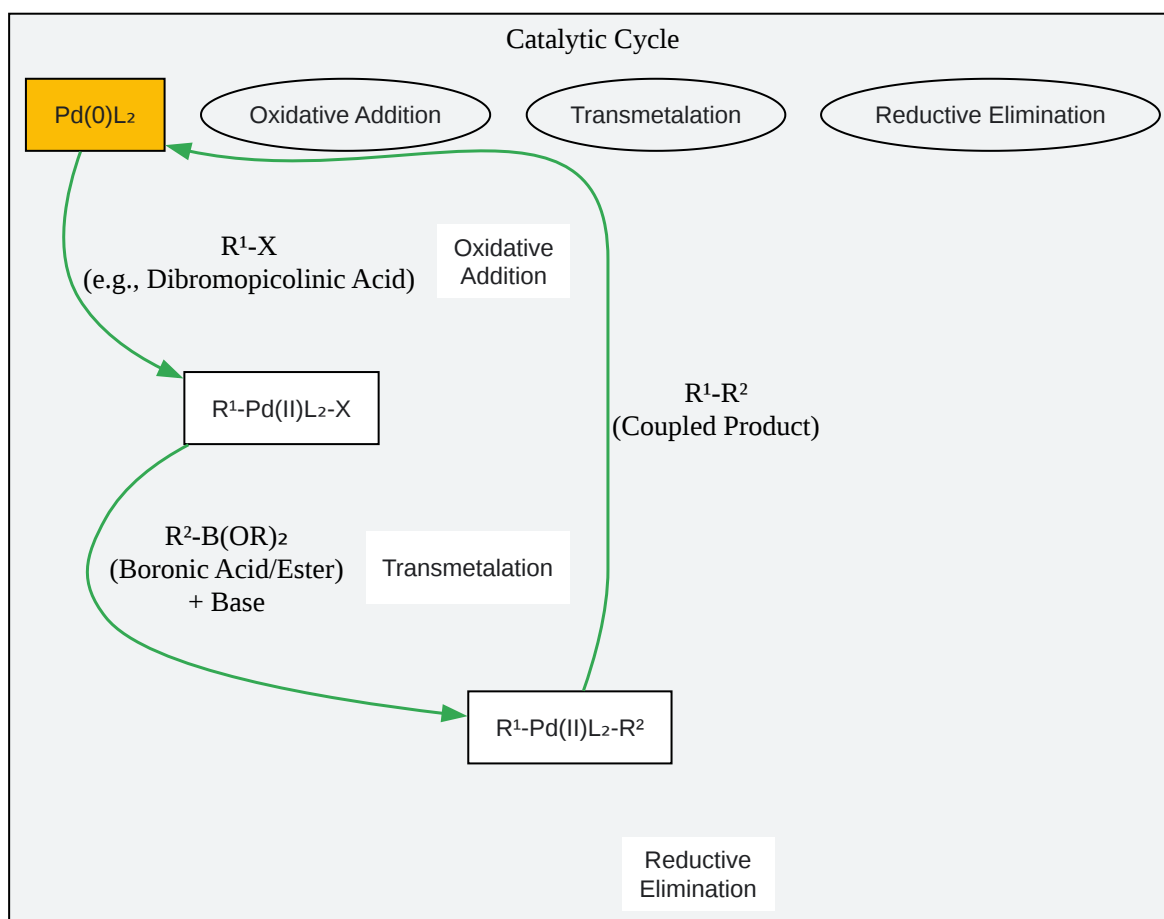
Chemical Reactivity and Synthetic Utility

The true power of **3,5-Dibromopicolinic acid** lies in its capacity to serve as a scaffold in palladium-catalyzed cross-coupling reactions. The two C-Br bonds are prime sites for forming new C-C, C-N, or C-O bonds, making it an invaluable intermediate.^[2]

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a foundational tool in modern drug discovery.^{[6][7]} **3,5-Dibromopicolinic acid** is an excellent substrate for such transformations. The two bromine atoms can be functionalized sequentially, allowing for the controlled, stepwise introduction of different aryl or alkyl groups.

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[6]
[8]



[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in the Suzuki Protocol:

- Catalyst: A palladium(0) source, often generated in situ from a Pd(II) precatalyst, is required to initiate the cycle by oxidatively adding into the C-Br bond.[8]
- Ligand: Phosphine ligands (e.g., PPh₃) or N-heterocyclic carbenes (NHCs) are used to stabilize the palladium center and modulate its reactivity.[9]
- Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[10]

Applications in Drug Discovery and Beyond

The ability to use **3,5-Dibromopicolinic acid** to construct complex biaryl and heteroaryl structures makes it a "privileged fragment" in medicinal chemistry.[11][12]

- Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting cancer and bacterial infections.[2][13] The pyridine core is a common motif in bioactive molecules, and the substituents introduced via cross-coupling can be tailored to optimize binding to biological targets.[14]
- Agrochemicals: The compound is utilized in creating new herbicides and fungicides. The specific substitution pattern can be fine-tuned to maximize efficacy against pests while minimizing environmental impact.[2][13]
- Material Science: In material science, it is used to develop advanced materials like specialized polymers and coatings. Its rigid structure and functional handles allow for the modification of material properties, such as durability and surface characteristics.[2][13]
- Biochemical Research: The molecule can be used as a starting point to synthesize probes for studying enzyme interactions and metabolic pathways, aiding in the identification of new drug targets.[2][13]

Safety and Handling

As with any active chemical reagent, proper handling of **3,5-Dibromopicolinic acid** is paramount. It is classified as an irritant and is harmful if swallowed.[15]

Table 3: GHS Hazard Information

Pictogram	GHS Code	Hazard Statement	Source(s)
-----------	----------	------------------	-----------

|

| GHS07 | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [\[15\]](#) |

Recommended Handling Procedures:

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[\[15\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.
- In case of Exposure:
 - Skin: Immediately wash off with soap and plenty of water.[\[15\]](#)
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[\[15\]](#)
 - Inhalation: Move the person to fresh air.[\[15\]](#)
 - Ingestion: Rinse mouth with water. Do not induce vomiting.
- In all cases of significant exposure, seek immediate medical attention.

References

- 2-pyridinecarboxylic acid, 3,5-dibromo- - ChemBK. [\[Link\]](#)
- 3,5-Dibromopyridine-2-carboxylic acid | 61830-40-8 - J&K Scientific. [\[Link\]](#)
- SAFETY DATA SHEET - Angene Chemical. [\[Link\]](#)

- Suzuki Coupling - Organic Chemistry Portal. [[Link](#)]
- Suzuki reaction - Wikipedia. [[Link](#)]
- Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - Taylor & Francis Online. [[Link](#)]
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [[Link](#)]
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central. [[Link](#)]
- C(sp²) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. [[Link](#)]
- Recent Advances: Heterocycles in Drugs and Drug Discovery - MDPI. [[Link](#)]
- Discovery of Heterocyclic Analogs of Diaminopimelic Acid as Promising Antibacterial Agents through Enzyme Targeted Inhibition of Lysine Biosynthesis. - Longdom Publishing. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3,5-Dibromopicolinic acid | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. 3,5-DIBROMOPICOLINIC ACID CAS#: 61830-40-8 [m.chemicalbook.com]
- 5. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. [youtube.com](https://www.youtube.com) [[youtube.com](https://www.youtube.com)]
- 9. C(acyl)–C(sp²) and C(sp²)–C(sp²) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. Suzuki Coupling [[organic-chemistry.org](https://www.organic-chemistry.org)]
- 11. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances: Heterocycles in Drugs and Drug Discovery [[mdpi.com](https://www.mdpi.com)]
- 13. [jk-sci.com](https://www.jk-sci.com) [[jk-sci.com](https://www.jk-sci.com)]
- 14. [longdom.org](https://www.longdom.org) [[longdom.org](https://www.longdom.org)]
- 15. [angenechemical.com](https://www.angenechemical.com) [[angenechemical.com](https://www.angenechemical.com)]
- To cite this document: BenchChem. [Core Compound Profile and Physicochemical Landscape]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1313591/docs#core-compound-profile-and-physicochemical-landscape>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)